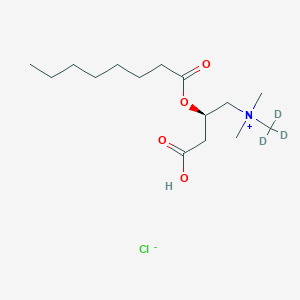

Octanoyl L-Carnitine-d3 Chloride

概要

説明

オクタンオイル-L-カルニチン-d3(塩化物)は、オクタンオイル-L-カルニチン塩化物の重水素標識誘導体です。これは中鎖アシルカルニチンであり、オクタンオイル-DL-カルニチンの生理活性型です。 この化合物は、主にガスクロマトグラフィー(GC)または液体クロマトグラフィー質量分析(LC-MS)によるオクタンオイル-L-カルニチンの定量のための内部標準として使用されます .

準備方法

合成経路と反応条件

オクタンオイル-L-カルニチン-d3(塩化物)の合成には、オクタンオイル-L-カルニチン塩化物分子に水素の安定な重同位体(重水素)を組み込むことが含まれます。 重水素化プロセスは通常、化合物の薬物動態学的および代謝的プロファイルを変化させるために実行されます .

工業生産方法

オクタンオイル-L-カルニチン-d3(塩化物)の工業生産は、実験室規模の合成と同様の合成経路に従いますが、より大規模です。この化合物は、高純度と一貫性を確保するために、制御された条件下で生産されます。 最終製品は通常、安定性を維持するために、最大6か月間は-80°C、最大1か月間は-20°Cで保管されます .

化学反応の分析

反応の種類

オクタンオイル-L-カルニチン-d3(塩化物)は、以下を含むさまざまな化学反応を受ける可能性があります。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。 反応は通常、目的の生成物の形成を確実にするために、制御された温度とpHで行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、一方、置換反応はオクタンオイル-L-カルニチン-d3(塩化物)のさまざまな置換誘導体を生成する可能性があります .

科学研究アプリケーション

オクタンオイル-L-カルニチン-d3(塩化物)は、以下を含むいくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Metabolic Studies

Role in Fatty Acid Metabolism:

Octanoyl L-Carnitine-d3 Chloride is crucial for understanding fatty acid metabolism. It facilitates the transport of long-chain fatty acids into mitochondria, where they are oxidized for energy production. This property makes it an essential tool for researchers studying metabolic disorders such as obesity and diabetes .

Case Study:

A study investigated the metabolic effects of medium-chain acyl-CoA dehydrogenase deficiency using carnitine supplementation. The findings highlighted that while carnitine did not significantly improve fasting tolerance, it provided insights into the metabolic pathways affected by this deficiency .

Pharmaceutical Development

Drug Formulation:

This compound is utilized in developing pharmaceuticals aimed at enhancing mitochondrial function, particularly in conditions like chronic fatigue syndrome and neurodegenerative diseases. The incorporation of this compound in drug formulations can improve the pharmacokinetic profiles of therapeutic agents through deuteration, which may enhance their efficacy .

Research Findings:

Research has shown that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts, leading to potential improvements in drug stability and effectiveness .

Nutrition and Dietary Supplements

Athletic Performance:

this compound is included in dietary supplements designed to improve athletic performance by promoting fat oxidation and enhancing recovery post-exercise. Its role as a fat transporter makes it appealing to fitness enthusiasts seeking to optimize energy utilization during workouts .

Clinical Evidence:

A meta-analysis of clinical trials indicated that L-carnitine supplementation could enhance recovery from exercise-induced muscle damage and improve overall endurance among athletes .

Cosmetic Applications

Skin Care Benefits:

Research is exploring the potential benefits of this compound in cosmetic products. Its ability to improve skin elasticity and hydration makes it a candidate for anti-aging formulations .

Market Trends:

The growing demand for effective anti-aging products has led to increased interest in compounds like this compound within the cosmetic industry.

Research on Cardiovascular Health

Impact on Lipid Metabolism:

Studies have investigated the effects of this compound on cardiovascular health by examining its role in lipid metabolism. The compound may help reduce the risk factors associated with cardiovascular diseases by improving lipid profiles .

Clinical Insights:

Clinical trials have shown that carnitine supplementation can lead to favorable changes in lipid metabolism, potentially lowering cholesterol levels and improving heart health outcomes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Metabolic Studies | Fatty acid transport and metabolism | Essential for studying metabolic disorders |

| Pharmaceutical Development | Enhances mitochondrial function in drug formulations | Potential improvements in drug efficacy via deuteration |

| Nutrition & Supplements | Improves athletic performance and recovery | Supported by clinical trials showing enhanced recovery |

| Cosmetic Applications | Improves skin elasticity and hydration | Increasing interest in anti-aging products |

| Cardiovascular Health | Impacts lipid metabolism and heart health | May lower cholesterol levels and reduce disease risk |

作用機序

オクタンオイル-L-カルニチン-d3(塩化物)の作用機序は、中鎖アシルカルニチンとしての役割に関係しています。これは、エネルギー産生の重要なステップであるβ酸化のために脂肪酸をミトコンドリアに輸送する役割を果たします。 重水素標識により、生物系における化合物の正確な定量と追跡が可能になり、薬物動態学的および代謝的プロファイルの研究に役立ちます .

類似の化合物との比較

類似の化合物

オクタンオイル-L-カルニチン塩化物: 化合物の非重水素化形態。

オクタンオイル-DL-カルニチン: オクタンオイル-L-カルニチンとオクタンオイル-D-カルニチンのラセミ混合物.

独自性

オクタンオイル-L-カルニチン-d3(塩化物)は、その重水素標識のためにユニークであり、分析アプリケーションにおいて明確な利点を提供します。 重水素原子は、化合物の安定性を高め、質量分析ベースのアッセイにおけるより正確な定量を可能にします .

類似化合物との比較

Similar Compounds

Octanoyl-L-carnitine chloride: The non-deuterated form of the compound.

Octanoyl-DL-carnitine: A racemic mixture of octanoyl-L-carnitine and octanoyl-D-carnitine.

Uniqueness

Octanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for more accurate quantification in mass spectrometry-based assays .

生物活性

Octanoyl L-Carnitine-d3 Chloride is a deuterated derivative of octanoyl L-carnitine, classified as a medium-chain acylcarnitine. This compound plays a crucial role in lipid metabolism and energy production, primarily functioning as a transporter for fatty acids into the mitochondria for beta-oxidation. Its unique isotopic labeling with deuterium enhances analytical sensitivity, making it an essential internal standard in metabolic studies.

The molecular formula for this compound is C₁₃H₂₅ClN₁O₃ (with deuterium incorporated). The synthesis typically involves controlled reactions that ensure high yield and purity, utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation .

Biological Functions

Fatty Acid Transport:

this compound facilitates the transport of long-chain fatty acids across mitochondrial membranes, which is vital during periods of increased energy demand, such as fasting or vigorous exercise. This process is mediated by carnitine acyltransferases, particularly carnitine octanoyltransferase .

Energy Metabolism:

As a medium-chain acylcarnitine, it plays a significant role in the β-oxidation pathway, converting fatty acids into acetyl-CoA, which can then enter the Krebs cycle for energy production. Research indicates that its addition can enhance the supply of acetyl-CoA for various metabolic processes .

Analytical Applications

Due to its stable isotopic nature, this compound is extensively used as an internal standard in quantitative analyses of biological samples. It allows researchers to accurately measure endogenous levels of octanoyl L-carnitine and assess metabolic disorders related to fatty acid oxidation .

Case Studies and Research Findings

-

Metabolic Disorders:

A study demonstrated elevated plasma levels of octanoyl L-carnitine in patients with end-stage renal disease undergoing continuous ambulatory peritoneal dialysis. This finding suggests a potential biomarker role for octanoyl L-carnitine in monitoring metabolic disturbances in renal patients . -

Quantification Techniques:

A clinically validated method was developed to separate and quantify acylcarnitines, including octanoyl L-carnitine, using advanced chromatography techniques. This method revealed significant differences in acylcarnitine profiles among patients with various metabolic disorders, highlighting the compound's diagnostic potential . -

Liver Function Improvement:

In a clinical trial involving cirrhotic hepatocellular carcinoma patients, administration of L-carnitine (and its derivatives) showed improvements in liver function post-transarterial chemoembolization (TACE), suggesting that acylcarnitines may play a protective role in liver metabolism .

Summary Table of Findings

| Study | Findings | Relevance |

|---|---|---|

| Study on renal disease | Elevated levels of octanoyl L-carnitine in dialysis patients | Potential biomarker for renal dysfunction |

| Quantification method | Developed chromatographic techniques for acylcarnitines | Enhances diagnostic capabilities for metabolic disorders |

| Liver function study | Improvement in liver function post-TACE with L-carnitine | Suggests therapeutic potential in liver diseases |

特性

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-HZUATLIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。